Prop-2-yn-1-yl dodecylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prop-2-yn-1-yl dodecylcarbamate is an organic compound characterized by the presence of a prop-2-yn-1-yl group attached to a dodecylcarbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Prop-2-yn-1-yl dodecylcarbamate can be synthesized through the reaction of prop-2-yn-1-ol with dodecyl isocyanate. The reaction typically occurs under mild conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage. The reaction can be represented as follows:
Prop-2-yn-1-ol+Dodecyl isocyanate→Prop-2-yn-1-yl dodecylcarbamate
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of solvents such as dichloromethane or toluene can aid in the dissolution of reactants and the subsequent purification of the product through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Prop-2-yn-1-yl dodecylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the carbamate nitrogen or the alkyne carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium azide or alkyl halides can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted carbamates or alkynes.
Scientific Research Applications
Prop-2-yn-1-yl dodecylcarbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of prop-2-yn-1-yl dodecylcarbamate involves its interaction with molecular targets through its reactive functional groups. The prop-2-yn-1-yl group can participate in click chemistry reactions, forming stable triazole linkages. The dodecylcarbamate moiety can interact with biological membranes, enhancing the compound’s ability to penetrate cells and exert its effects.
Comparison with Similar Compounds
Similar Compounds
Prop-2-yn-1-yl carbamate: Lacks the dodecyl chain, resulting in different solubility and reactivity properties.
Dodecyl carbamate: Lacks the prop-2-yn-1-yl group, affecting its ability to participate in click chemistry reactions.
Prop-2-yn-1-yl dodecylamine: Similar structure but with an amine group instead of a carbamate, leading to different reactivity and biological activity.
Uniqueness
Prop-2-yn-1-yl dodecylcarbamate is unique due to the combination of the prop-2-yn-1-yl group and the dodecylcarbamate moiety, which imparts specific reactivity and potential applications in various fields. Its ability to undergo click chemistry reactions and interact with biological membranes makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
146135-07-1 |
---|---|
Molecular Formula |
C16H29NO2 |
Molecular Weight |
267.41 g/mol |
IUPAC Name |
prop-2-ynyl N-dodecylcarbamate |
InChI |
InChI=1S/C16H29NO2/c1-3-5-6-7-8-9-10-11-12-13-14-17-16(18)19-15-4-2/h2H,3,5-15H2,1H3,(H,17,18) |
InChI Key |
RIFNJJTZEQXNRM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCNC(=O)OCC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.